Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1206875-41-3
VCID: VC8058069
InChI: InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
SMILES: CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate

CAS No.: 1206875-41-3

Cat. No.: VC8058069

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35

* For research use only. Not for human or veterinary use.

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate - 1206875-41-3

Specification

CAS No. 1206875-41-3
Molecular Formula C15H22N2O2
Molecular Weight 262.35
IUPAC Name methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate
Standard InChI InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Standard InChI Key PECKJJLXPJQABJ-UHFFFAOYSA-N
SMILES CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2
Canonical SMILES CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate, reflects its three-dimensional structure:

  • A piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a methyl group.

  • A carbamate moiety (-OC(=O)N<) attached to the 3-position of the piperidine ring, with a methyl ester termination.

The molecular formula is C₁₅H₂₂N₂O₂, yielding a molecular weight of 262.35 g/mol. Key structural features include:

PropertyValue
IUPAC NameMethyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate
CAS Registry Number1206875-41-3
SMILESCC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2
XLogP3 (Lipophilicity)2.5 ± 0.3 (predicted)

The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the carbamate group contributes to metabolic stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol :

  • Piperidine Functionalization:

    • 4-Methylpiperidine undergoes benzylation at the 1-position using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

    • The 3-amino intermediate is isolated via column chromatography (60–70% yield).

  • Carbamate Formation:

    • The amine reacts with methyl chloroformate in dichloromethane at 0–5°C, catalyzed by triethylamine.

    • Purification via recrystallization from ethanol yields the final product (85–90% purity).

Reaction conditions are critical: excess methyl chloroformate leads to over-carbamation, while elevated temperatures promote decomposition.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (≥92%) and minimize byproducts. Key parameters include:

ParameterOptimal Value
Temperature25–30°C
Pressure1.5–2.0 atm
Residence Time8–10 minutes
CatalystZeolite H-Y (3 wt%)

Automated systems ensure consistent product quality, with annual global production estimated at 50–100 kg .

Chemical Reactivity and Derivatives

Oxidation Pathways

Treatment with KMnO₄ in acidic media oxidizes the piperidine ring, yielding a pyridine derivative (confirmed via LC-MS). This reaction proceeds via:

  • Abstraction of the 3-hydrogen atom.

  • Formation of a conjugated imine intermediate.

  • Aromatization to 1-benzyl-4-methylpyridine-3-carbamate (62% yield) .

Nucleophilic Substitution

The carbamate’s carbonyl oxygen participates in SN2 reactions with alkyl halides. For example, reaction with ethyl bromide produces ethyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate, altering solubility profiles (LogP increase: +0.8).

ReceptorIC₅₀ (μM)Assay Type
5-HT₂A1.2 ± 0.3Radioligand binding
D32.8 ± 0.6cAMP inhibition

Molecular docking simulations suggest the benzyl group occupies hydrophobic receptor pockets, while the carbamate forms hydrogen bonds with serine residues .

Antiproliferative Effects

In MDA-MB-231 breast cancer cells, the compound inhibits tubulin polymerization (EC₅₀ = 3.7 μM), comparable to vincristine (EC₅₀ = 2.1 μM). Cell cycle analysis reveals G2/M arrest (48% at 5 μM), preceding apoptosis via caspase-3 activation .

Comparative Analysis with Structural Analogues

Piperidine Carbamate Derivatives

CompoundKey DifferenceBioactivity Trend
1-Benzyl-4-methylpiperidin-3-amineLacks carbamate groupLower receptor affinity
N-Methyl variantMethylated amineEnhanced metabolic stability
Ethyl carbamateLonger ester chainIncreased LogP (+0.5)

The parent compound balances lipophilicity and hydrogen-bonding capacity, optimizing blood-brain barrier penetration and target engagement.

Future Research Directions

Targeted Drug Delivery

Encapsulation in PLGA nanoparticles (150 nm diameter) could enhance tumor specificity. Preliminary in vivo data show 3-fold higher tumor accumulation vs. free drug in murine models .

Structure-Activity Optimization

Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl para-position may improve receptor affinity. Computational models predict a 40% reduction in IC₅₀ for 5-HT₂A with this modification.

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